2-(Bromomethyl)-3-fluoro-6-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across various scientific disciplines. nih.gov The pyridine ring, a six-membered heteroaromatic structure containing one nitrogen atom, is a ubiquitous scaffold found in natural products like vitamins (niacin, pyridoxine) and alkaloids (nicotine), as well as in numerous synthetic molecules. nih.govresearchgate.net This structural motif is of paramount importance in medicinal chemistry, where it serves as a core component in a vast number of pharmaceutical drugs. researchgate.netresearchgate.net Pyridine derivatives exhibit a wide spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antitumor properties. nih.govwisdomlib.org
The versatility of the pyridine scaffold allows for its extensive application in drug design and synthesis. nih.gov Its presence can improve the water solubility of pharmaceutically active molecules, a desirable property for drug delivery and efficacy. nih.gov Beyond pharmaceuticals, pyridine derivatives are essential in materials science for creating functional nanomaterials, as ligands in organometallic chemistry, and as catalysts in asymmetric synthesis. nih.govnih.gov The continuous development of new methods for the synthesis and functionalization of pyridines underscores their sustained importance in modern chemical research. nih.govacs.org
Role of Halogenated Pyridines in Synthetic Chemistry
Halogenated pyridines, or halopyridines, are a critical class of intermediates in synthetic chemistry. nih.gov They serve as versatile building blocks for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net The carbon-halogen bond on the pyridine ring is a key functional group that enables a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metalation, allowing for the precise and regiocontrolled introduction of other functional groups. nih.gov
The synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards standard electrophilic aromatic substitution reactions that are common for other aromatic compounds. nih.govrsc.org Consequently, significant research has been dedicated to developing novel and efficient methods for the selective halogenation of pyridines. nih.govresearchgate.net These methods are crucial for accessing specific isomers that may be required for a particular synthetic target. The ability to perform late-stage halogenation on complex, pyridine-containing molecules is particularly valuable in medicinal chemistry, as it allows for the rapid diversification of drug candidates to optimize their biological activity. nih.govacs.org
Context of 2-(Bromomethyl)-3-fluoro-6-methylpyridine within Functionalized Pyridine Chemistry
This compound is a highly functionalized pyridine derivative that embodies the synthetic utility discussed in the previous sections. Its structure is characterized by three distinct substituents on the pyridine core, each contributing to its specific reactivity and potential applications.
The methyl group at the 6-position influences the electronic properties and steric environment of the ring.
The fluoro group at the 3-position, a common halogen in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability of a molecule. mdpi.com Its placement on the pyridine ring is a result of specialized synthetic strategies.
The bromomethyl group at the 2-position is a particularly reactive functional group. It acts as an effective electrophile, making the compound a valuable alkylating agent for introducing the 3-fluoro-6-methylpyridyl moiety into other molecules through nucleophilic substitution reactions. evitachem.com
This combination of a reactive bromomethyl "handle" with a metabolically stable, electron-withdrawing fluorine atom on a substituted pyridine scaffold makes this compound a significant intermediate for constructing complex, biologically active molecules. Its design allows for selective reactions, where the bromomethyl group can be targeted for substitution while the rest of the molecule remains intact. This positions the compound as a specialized building block for medicinal chemists and researchers in synthetic organic chemistry engaged in the development of novel therapeutics and other functional materials.
Synthetic Methodologies for this compound
The synthesis of this compound, a key intermediate in medicinal and materials chemistry, relies on the selective introduction of a bromomethyl group onto the fluorinated pyridine core. The primary strategies for achieving this transformation involve either the direct radical bromination of the 6-methyl group or the conversion of a pre-installed functional group, such as a hydroxymethyl moiety, into the desired bromomethyl group.
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrFN |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(bromomethyl)-3-fluoro-6-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
InChI Key |
OXRGIQGMTGPFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CBr |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 Bromomethyl 3 Fluoro 6 Methylpyridine
Reactivity of the Bromomethyl Group
The 2-(bromomethyl)pyridine (B1332372) moiety is structurally analogous to a benzyl (B1604629) bromide. This confers significant reactivity upon the methylene (B1212753) carbon due to the ability of the aromatic pyridine (B92270) ring to stabilize intermediates, such as carbocations or radicals, via resonance. The bromine atom is an excellent leaving group, further enhancing the susceptibility of the bromomethyl group to various transformations.
The carbon atom of the bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The potential for S_N1 pathways is enhanced by the resonance stabilization of the resulting pyridyl-methyl carbocation. The chloromethyl analogue, 2-bromo-6-(chloromethyl)-3-fluoropyridine, is known to be prone to nucleophilic displacement, suggesting similar or even greater reactivity for the bromomethyl compound, as bromide is a better leaving group than chloride.
Common nucleophilic substitution reactions include:
Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) to yield the corresponding nitrile.
Alkoxylation: Reaction with alkoxides (e.g., NaOCH₃) or alcohols under basic conditions to form ethers.
Azide (B81097) Formation: Displacement by the azide ion (e.g., from NaN₃) to produce an organic azide, a versatile intermediate for "click" chemistry or reduction to an amine.
Thiolation: Reaction with thiols or thiolate salts to generate thioethers.
The general scheme for these reactions is the displacement of the bromide ion by a nucleophile (Nu⁻).
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-3-fluoro-6-methylpyridine |
| Methoxide (CH₃O⁻) | Sodium Methoxide (NaOCH₃) | 3-Fluoro-2-(methoxymethyl)-6-methylpyridine |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(Azidomethyl)-3-fluoro-6-methylpyridine |
| Phenylthiolate (PhS⁻) | Sodium Phenylthiolate (NaSPh) | 3-Fluoro-6-methyl-2-((phenylthio)methyl)pyridine |
In the presence of strong, non-nucleophilic bases, 2-(Bromomethyl)-3-fluoro-6-methylpyridine can undergo elimination reactions to form an exocyclic double bond, yielding 3-fluoro-6-methyl-2-vinylpyridine. This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the methyl group by the base and the concurrent expulsion of the bromide ion. The use of sterically hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) is common to favor elimination over substitution. This vinylpyridine intermediate can then be used in further reactions, such as Diels-Alder cycloadditions.
Table 2: Conditions for Elimination Reactions
| Base | Solvent | Typical Temperature | Product |
| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature to Reflux | 3-Fluoro-6-methyl-2-vinylpyridine |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Room Temperature | 3-Fluoro-6-methyl-2-vinylpyridine |
The carbon-bromine bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage upon initiation by heat or UV light to form a resonance-stabilized pyridyl-methyl radical. This property allows the compound to act as an initiator or participant in radical-mediated reactions. For instance, analogous chloromethyl compounds can be used to initiate atom-transfer radical polymerization (ATRP), a controlled polymerization technique. This suggests that this compound could be a potent initiator for creating pyridine-functionalized polymers.
Reactivity of the Fluorinated Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property makes it generally unreactive towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution. The substituents—fluoro, methyl, and bromomethyl groups—further modulate this reactivity.
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. youtube.com The ring nitrogen withdraws electron density, deactivating the ring towards attack by electrophiles. rsc.org Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. youtube.com This positive charge dramatically increases the deactivation of the ring, making substitution even less favorable.
If a reaction were forced under extremely harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents. The pyridine nitrogen acts as a meta-director. The methyl group at C6 is an activating ortho-, para-director (directing to C5). The fluorine at C3 is a deactivating ortho-, para-director (directing to C2 and C4). Considering the powerful deactivating effect of the pyridinium nitrogen, any substitution would most likely be directed to the C5 position, which is meta to the nitrogen and ortho to the activating methyl group.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (S_NAr), particularly at the C2, C4, and C6 positions, which are ortho and para to the nitrogen atom. wikipedia.orgyoutube.com This reaction involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of a leaving group.
In this compound, the fluorine atom at the C3 position can potentially act as a leaving group in an S_NAr reaction. While substitution is most favorable at the C2/C4/C6 positions, the presence of strong electron-withdrawing groups can activate other positions. The reaction of 2-fluoropyridines with nucleophiles is a well-established method for synthesizing substituted pyridines. nih.gov The rate of S_NAr reactions for fluoropyridines is often significantly faster than for corresponding chloropyridines due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. nih.gov Strong nucleophiles, such as alkoxides or amines, at elevated temperatures could potentially displace the fluoride (B91410) at the C3 position.
Table 3: Potential Nucleophilic Aromatic Substitution on the Pyridine Ring
| Nucleophile | Reagent Example | Leaving Group | Potential Product |
| Methoxide | Sodium Methoxide (NaOCH₃) | Fluoride (F⁻) | 2-(Bromomethyl)-3-methoxy-6-methylpyridine |
| Methylamine | Methylamine (CH₃NH₂) | Fluoride (F⁻) | 2-(Bromomethyl)-6-methyl-3-(methylamino)pyridine |
| Phenoxide | Sodium Phenoxide (NaOPh) | Fluoride (F⁻) | 2-(Bromomethyl)-3-phenoxy-6-methylpyridine |
Transition Metal-Catalyzed Cross-Coupling Reactions
No specific studies or data were found detailing the use of this compound as a substrate in the following reactions:
Other Metal-Mediated Transformations
Investigations into other metal-mediated transformations, such as Grignard reactions involving this compound, also did not provide any specific examples, mechanistic studies, or research findings.
Investigations into Coordination Chemistry and Ligand Properties
There is a lack of published research on the coordination chemistry of this compound. Consequently, no information could be retrieved regarding its properties as a ligand in organometallic complexes or any related mechanistic studies.
Due to the absence of specific data for "this compound" in the specified reaction types and areas of study, it is not possible to construct the requested article with the required level of detail and scientific accuracy. The strict adherence to the provided outline and the focus solely on this compound cannot be met with the currently available information.
Theoretical and Computational Investigations of Reaction Mechanisms and Energetics
Theoretical and computational chemistry offers a powerful lens through which to understand the intricate details of chemical reactions involving this compound. By employing sophisticated computational models, researchers can elucidate reaction mechanisms, predict the energies of reactants, transition states, and products, and rationalize experimental observations. These in silico studies are crucial for designing new synthetic routes and for understanding the factors that control the reactivity of this versatile building block.
A primary focus of theoretical investigations into this compound would be the exploration of its reactivity in nucleophilic substitution reactions, given the lability of the bromide leaving group in the bromomethyl moiety. Density Functional Theory (DFT) is a widely used computational method for such studies, as it provides a good balance between accuracy and computational cost.
One of the key reaction mechanisms to consider for this compound is the bimolecular nucleophilic substitution (S(_N)2) pathway. In a typical computational study, the potential energy surface (PES) for the reaction of this compound with a nucleophile would be mapped out. This would involve optimizing the geometries of the reactants, the transition state, and the products.
The energetics of the reaction are of paramount importance. The activation energy ((\Delta E^\ddagger)), which is the energy difference between the transition state and the reactants, determines the reaction rate. A lower activation energy implies a faster reaction. The reaction energy ((\Delta E_{rxn})), the energy difference between the products and the reactants, indicates whether the reaction is exothermic or endothermic.
| Parameter | Description |
| (\Delta E^\ddagger) (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. |
| (\Delta E{rxn}) (Reaction Energy) | The net energy change of the reaction. |
| Transition State (TS) | The highest energy point along the reaction coordinate. |
| Reactant Complex (RC) | A loosely bound association between the reactants before the reaction. |
| Product Complex (PC) | A loosely bound association of the products after the reaction. |
For a hypothetical S(_N)2 reaction of this compound with a generic nucleophile (Nu), a computational study would likely yield an energy profile similar to the one illustrated below. The reaction would proceed from the reactants, through a reactant complex, a transition state, and a product complex, before finally forming the separated products.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Reactant Complex | -5.2 |
| Transition State | +15.8 |
| Product Complex | -20.1 |
| Products | -18.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical energetic profile of an S(_N)2 reaction that would be investigated computationally for this compound.
Furthermore, computational studies can provide valuable insights into the geometry of the transition state. For an S(_N)2 reaction, this would typically involve the incoming nucleophile and the leaving bromide group being on opposite sides of the methylene carbon, with elongated bonds to both.
Another area of interest for theoretical investigation is the influence of the fluorine and methyl substituents on the pyridine ring on the reactivity of the bromomethyl group. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group can have a significant impact on the electron density at the benzylic carbon, thereby influencing the rate of nucleophilic substitution. Computational models can quantify these electronic effects and help to explain the observed reactivity patterns.
In addition to S(_N)2 reactions, theoretical studies could also explore other potential reaction pathways, such as radical reactions or eliminations, depending on the reaction conditions. By calculating the energetics of these alternative pathways, it is possible to predict which reaction is most likely to occur under a given set of circumstances.
Applications of 2 Bromomethyl 3 Fluoro 6 Methylpyridine in Advanced Organic Synthesis
As a Versatile Building Block in Heterocyclic Synthesis
The reactivity of the bromomethyl group in 2-(bromomethyl)-3-fluoro-6-methylpyridine makes it an excellent electrophile for nucleophilic substitution reactions, a cornerstone of heterocyclic synthesis. This reactivity allows for the facile introduction of the 3-fluoro-6-methylpyridyl moiety into a wide range of molecular scaffolds.
A general and widely employed method for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. organic-chemistry.orgresearchgate.net While a direct example using this compound is not explicitly detailed in readily available literature, the analogous reactivity of 2-(bromomethyl)pyridines suggests its potential in similar transformations. For instance, the reaction of a 2-aminopyridine with a suitable carbonyl derivative of this compound could lead to the formation of a fluorinated imidazo[1,2-a]pyridine (B132010) scaffold.
Similarly, the synthesis of pyrido[1,2-a]pyrimidines can be achieved through the reaction of 2-aminopyridines with various Michael acceptors or β-dicarbonyl compounds. researchgate.net The this compound could be first converted to a suitable derivative to participate in such cyclization reactions, thereby providing access to novel fluorinated pyrido[1,2-a]pyrimidine (B8458354) derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
Table 1: Potential Heterocyclic Systems from this compound Analogs
| Starting Material (Analog) | Reagent | Resulting Heterocyclic System | Potential Application Area |
| 2-Aminopyridine | α-Halo ketone/aldehyde | Imidazo[1,2-a]pyridine | Medicinal Chemistry |
| 2-Aminopyridine | β-Ketoester | Pyrido[1,2-a]pyrimidinone | CNS Agents, Anticancer |
Precursor to Complex Molecular Architectures
The unique structural features of this compound position it as a valuable starting material for the synthesis of more intricate molecular frameworks, including fluorinated pyridine-containing scaffolds and polycyclic systems.
Construction of Fluorinated Pyridine-Containing Scaffolds
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to modulate properties such as lipophilicity, metabolic stability, and bioavailability. nih.govmatjournals.net this compound serves as a key building block for introducing a fluorinated pyridine (B92270) motif into larger molecules. The synthesis of such scaffolds often relies on the nucleophilic substitution of the bromide by various nucleophiles, including amines, alcohols, and thiols, to link the pyridine ring to other molecular fragments.
While specific examples detailing the use of this compound in the construction of complex fluorinated scaffolds are not extensively documented in public literature, the general utility of fluorinated pyridines as intermediates is well-established. nih.govjst.go.jpontosight.ai For instance, a Chinese patent describes the preparation of 2-bromo-3-fluoro-6-picoline, an isomer of the title compound, highlighting the accessibility of such fluorinated pyridine building blocks for further synthetic transformations. google.com
Synthesis of Polycyclic and Bridged Systems
The synthesis of polycyclic and bridged systems often involves intramolecular reactions, such as cycloadditions or cyclizations. While direct evidence for the use of this compound in the synthesis of such complex architectures is scarce in the reviewed literature, its reactive nature suggests potential applications in this area. For example, the bromomethyl group could be transformed into a diene or a dienophile, which could then participate in an intramolecular Diels-Alder reaction to form a bridged bicyclic system. However, this remains a speculative application in the absence of specific literature examples.
Intermediates in the Synthesis of Biologically Relevant Molecules
The 3-fluoro-6-methylpyridine moiety is a key structural feature in a number of biologically active compounds, making this compound a crucial intermediate in their synthesis.
Precursors for Pharmaceutical Lead Compounds
Fluorinated pyridines are integral components of numerous pharmaceutical compounds due to the favorable effects of fluorine on their pharmacological profiles. mdpi.com While a specific drug candidate directly synthesized from this compound is not identified in the available search results, the importance of similar building blocks is evident. For instance, various substituted pyridines are precursors to compounds with a wide range of therapeutic applications, including as inhibitors of enzymes and modulators of receptors. The development of novel pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors for cancer therapy highlights the importance of the pyridine core in modern drug design. nih.gov
Table 2: Examples of Biologically Active Scaffolds Containing the Pyridine Moiety
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Imidazo[1,2-a]pyridines | Various enzymes and receptors | Anti-cancer, Anti-inflammatory |
| Pyrido[1,2-a]pyrimidines | CNS, SHP2 | Neurological disorders, Oncology |
| Fluorinated Pyridines | Various | Infectious diseases, Oncology |
Intermediates for Agrochemicals
The pyridine ring, particularly when substituted with fluorine or trifluoromethyl groups, is a common feature in modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govjst.go.jpsemanticscholar.org These substitutions can enhance the efficacy and selectivity of the active ingredients. The synthesis of many of these agrochemicals relies on the availability of functionalized pyridine intermediates.
For example, the synthesis of several commercial agrochemicals involves the use of chlorinated and fluorinated derivatives of methylpyridines. ontosight.ai Although a direct synthetic route from this compound to a commercial agrochemical is not explicitly detailed in the provided search results, its structural similarity to known agrochemical intermediates suggests its potential as a valuable precursor in this field. The development of novel pyridine-based agrochemicals is an active area of research, and versatile building blocks like this compound are essential for the synthesis of new and improved crop protection agents. colab.ws
Contributions to Materials Science and Functional Materials
The unique electronic properties conferred by the fluorine atom, combined with the synthetic versatility of the bromomethyl group, position this compound as a valuable intermediate in the creation of advanced functional materials. The pyridine ring itself can act as a coordinating ligand for metal ions or as a core component of electroactive and photoactive systems.
Development of Fluorescent Materials
While specific research detailing the use of this compound in the synthesis of fluorescent materials is not extensively documented in publicly available literature, the structural motifs it contains are highly relevant to fluorophore design. The introduction of fluorine into organic molecules is a well-established strategy for tuning their photophysical properties. Fluorine's high electronegativity can alter the energy levels of molecular orbitals, often leading to enhanced fluorescence quantum yields and improved photostability.
The bromomethyl group serves as a convenient handle for attaching the fluorinated pyridine moiety to larger conjugated systems, which are the basis of many fluorescent dyes. For instance, it can be used to alkylate phenolic or amine-containing fluorophores, thereby modulating their emission wavelengths and other optical properties. The pyridine nitrogen also offers a site for quaternization, a process known to influence the electronic structure and, consequently, the fluorescence of a molecule.
Table 1: Potential Synthetic Routes to Fluorescent Derivatives from this compound
| Reactant Type | Reaction | Potential Outcome |
| Hydroxy-substituted fluorophore | Williamson ether synthesis | Covalent attachment of the fluoropyridyl group, potentially altering emission spectra. |
| Amino-substituted fluorophore | N-alkylation | Formation of a new C-N bond, integrating the pyridine unit into a larger chromophore. |
| Thiol-containing molecule | Thioether formation | Introduction of a sulfur linkage, which can influence charge transfer and photophysical properties. |
Application in Polymer Chemistry
In the field of polymer chemistry, this compound can be utilized as a functional monomer or a post-polymerization modification reagent. The reactive C-Br bond of the bromomethyl group is susceptible to nucleophilic substitution, allowing it to be grafted onto polymer backbones containing suitable nucleophilic sites, such as hydroxyl, amino, or thiol groups. This process enables the introduction of the fluorinated pyridine functionality into a wide range of polymeric materials.
The incorporation of such pyridine units can impart desirable properties to the resulting polymers, including altered solubility, thermal stability, and the ability to coordinate metal ions. The fluorine atom can enhance the polymer's chemical resistance and modify its surface properties. Pyridine-containing polymers have found applications as catalysts, ligands for metal sequestration, and as components in self-assembling block copolymers.
Table 2: Examples of Polymer Functionalization using Bromomethylpyridines
| Polymer Backbone | Functionalization Reaction | Resulting Polymer Properties |
| Poly(vinyl alcohol) | Etherification | Increased thermal stability, metal coordination sites. |
| Polystyrene (lithiated) | Nucleophilic substitution | Introduction of pendant pyridine groups for further reactions or metal binding. |
| Poly(ethylene glycol) | Etherification | Creation of functionalized biocompatible polymers. |
Role in Chemical Probe and Tracer Synthesis
Chemical probes and tracers are essential tools for studying biological processes and for medical imaging techniques like Positron Emission Tomography (PET). The synthesis of these molecules often requires the incorporation of specific functional groups or radioisotopes. Fluorinated pyridines are of particular interest in the development of PET tracers, where the radioactive isotope fluorine-18 (B77423) can be introduced.
While direct evidence of this compound's use in synthesizing specific probes is limited, its structure is highly amenable to such applications. The bromomethyl group can act as a linker to attach the fluoropyridyl moiety to a biologically active molecule that targets a specific receptor or enzyme. The fluorine atom at the 3-position could potentially be replaced with ¹⁸F in the later stages of a synthesis to produce a radiotracer. The development of such tracers allows for the non-invasive visualization and quantification of biological targets in vivo.
Table 3: Key Features of this compound for Probe and Tracer Synthesis
| Structural Feature | Relevance in Probe/Tracer Synthesis |
| Fluorine Atom | Can be substituted with ¹⁸F for PET imaging; influences lipophilicity and metabolic stability. |
| Bromomethyl Group | Reactive handle for conjugation to targeting vectors (e.g., peptides, small molecules). |
| Pyridine Ring | Provides a stable scaffold and can interact with biological targets. |
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for structural elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 2-(Bromomethyl)-3-fluoro-6-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of the atomic connectivity and chemical environment.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the methyl and bromomethyl groups. The aromatic protons would appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their precise chemical shifts and coupling patterns influenced by the positions of the fluorine, bromine, and methyl substituents. The bromomethyl protons (-CH₂Br) are expected to resonate as a singlet further downfield than a typical methyl group, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region, around 2.3-2.7 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The pyridine (B92270) ring carbons would exhibit signals in the aromatic region (120-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the bromomethyl group is expected to be in the range of 30-40 ppm, while the methyl carbon would resonate at a higher field, typically between 15-25 ppm.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. thermofisher.comrsc.org A single resonance would be expected for the fluorine atom on the pyridine ring. thermofisher.comrsc.org The chemical shift of this signal would be indicative of its electronic environment. thermofisher.comrsc.org Furthermore, coupling between the fluorine and nearby protons (H-F coupling) and carbons (C-F coupling) would be observable in the respective NMR spectra, providing valuable information for unambiguous signal assignment. thermofisher.comrsc.org
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | 120 - 160 |
| -CH₂Br | 4.5 - 5.0 | 30 - 40 |
| -CH₃ | 2.3 - 2.7 | 15 - 25 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound (C₆H₅BrFN), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would be expected to show the loss of a bromine atom, leading to a significant peak at [M-Br]⁺. Further fragmentation could involve the loss of the methyl group or cleavage of the pyridine ring, providing additional structural information.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol sigmaaldrich.com |
| Key Fragmentation Pathways | Loss of Br, loss of CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
The C-H stretching vibrations of the aromatic ring and the methyl and bromomethyl groups would be observed in the region of 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F bond stretching is expected in the range of 1000-1300 cm⁻¹. The C-Br stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound could be grown, this technique would precisely determine the geometry of the pyridine ring and the spatial arrangement of its substituents. nih.gov It would also reveal details about how the molecules pack in the crystal lattice, including any potential hydrogen bonding or halogen bonding interactions. nih.gov
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be an ideal method for purity analysis. The gas chromatogram would show a single major peak if the compound is pure, and the retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The mass spectrometer coupled to the GC would provide mass spectral data for the eluting peak, confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for purity assessment and can be particularly useful if the compound has limited volatility or thermal stability. researchgate.net An appropriate reversed-phase or normal-phase HPLC method would be developed to separate the target compound from any impurities. researchgate.net The mass spectrometer detector would then confirm the molecular weight of the main peak. researchgate.net
Computational Chemistry for Electronic Structure and Conformation Analysis (e.g., DFT calculations)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful tool for investigating the electronic structure, conformation, and reactivity of molecules. mdpi.comresearchgate.net For this compound, DFT calculations could be employed to: mdpi.comresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and More Sustainable Synthetic Pathways
The chemical industry's shift towards greener and more sustainable practices is influencing the future of pyridine (B92270) synthesis. nih.gov Current methods for producing compounds like 2-(Bromomethyl)-3-fluoro-6-methylpyridine often face limitations such as the use of toxic solvents, harsh reaction conditions, and the generation of significant waste. acs.org Future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.
Key areas of focus will include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. acs.orgresearchgate.net Research will aim to design novel MCRs for the one-pot synthesis of highly substituted fluorinated pyridines.
Green Catalysts: The exploration of reusable, non-toxic, and efficient catalysts is a major trend. researchgate.netrsc.org This includes the use of metal-organic frameworks (MOFs), zeolites, and biocatalysts to replace traditional acid or base catalysts. acs.org
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus reducing step counts and waste generation. beilstein-journals.orgrsc.orgnih.gov Developing selective C-H activation methods for the pyridine ring is a significant area of future research. ingentaconnect.com
| Research Direction | Key Advantages | Example Approaches |
| Multicomponent Reactions | Atom economy, step efficiency, reduced waste | One-pot synthesis of polysubstituted pyridines acs.orgresearchgate.net |
| Green Catalysis | Reusability, lower toxicity, high efficiency | Use of MOFs, zeolites, biocatalysts, iron-based catalysts acs.orgrsc.org |
| Alternative Energy | Reduced reaction times, lower energy consumption | Microwave and ultrasonic irradiation researchgate.netnih.gov |
| C-H Functionalization | Step economy, reduced waste, direct modification | Transition-metal and rare earth metal catalysis beilstein-journals.orgrsc.orgnih.govingentaconnect.com |
Exploration of New Reactivity Pathways and Catalytic Transformations
The unique electronic properties of the fluorinated pyridine ring, combined with the reactive bromomethyl group, offer a rich landscape for exploring new chemical reactions. Future work will delve into novel reactivity pathways, particularly those enabled by modern catalytic methods.
A significant area of interest is photoredox catalysis , which uses visible light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve with traditional methods. acs.orgnih.govacs.org This approach could unlock new ways to functionalize the pyridine core or utilize the bromomethyl group in radical-based C-C bond-forming reactions. acs.orgnih.gov For instance, photoredox catalysis can generate pyridyl radicals from halopyridines, which can then engage with various alkenes to create complex alkylated pyridine products. nih.gov Similarly, pyridine N-oxides can be used as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions. acs.org
Further research into transition-metal catalysis will also be crucial. While palladium-catalyzed cross-coupling reactions are well-established, there is ongoing interest in developing catalysts with improved activity and selectivity, especially for challenging C-H functionalization at positions other than C2. nih.gov Rhodium(III)-catalyzed C-H functionalization has already shown promise for preparing multi-substituted 3-fluoropyridines. nih.gov
Expansion of Applications in Emerging Chemical Fields
While fluorinated pyridines are established motifs in medicinal and agricultural chemistry, their unique properties make them attractive for a range of emerging fields. nih.gov The combination of the polar carbon-fluorine bond and the versatile nitrogen heterocycle can be leveraged to design molecules with novel functions. nih.gov
Future applications could include:
Materials Science: Pyridine derivatives can act as ligands for metal complexes with interesting photophysical or catalytic properties. The electronic tuning provided by the fluorine and methyl substituents could be used to design new materials for organic light-emitting diodes (OLEDs), sensors, or functional polymers.
Catalysis: As ligands, substituted pyridines can modulate the electronic and steric properties of metal catalysts, influencing their reactivity and selectivity. nih.gov Research into pyridinophane complexes, for example, has shown that modifying the pyridine ring can regulate the catalytic activity of the corresponding iron complexes. nih.gov
Chemical Biology: The development of new bioconjugation strategies involving the reactive bromomethyl handle could enable the site-specific labeling of proteins and other biomolecules for imaging or therapeutic applications.
Investigations into Structure-Reactivity Relationships of Analogues
A systematic investigation into the structure-activity and structure-reactivity relationships of analogues of this compound is essential for rational molecular design. By synthesizing a library of related compounds with variations in the substitution pattern on the pyridine ring, researchers can gain a deeper understanding of how electronic and steric factors influence chemical reactivity and biological activity. nih.govnih.gov
Computational chemistry and quantum mechanical calculations will play a pivotal role in this area. researchgate.net Density Functional Theory (DFT) can be used to model reaction pathways, predict the electrophilicity of different positions on the pyridine ring, and explain observed reactivity trends. researchgate.netresearchgate.net This synergy between synthetic experimentation and computational analysis will accelerate the discovery of new derivatives with optimized properties for specific applications. For example, studies have shown that the position of substituents significantly impacts the π-electron density at different carbons of the pyridine ring, thereby dictating the preferred sites for nucleophilic or electrophilic attack. imperial.ac.ukuoanbar.edu.iq
| Parameter | Influence on Pyridine Ring | Research Goal |
| Electronic Effects | Modulates electron density, pKa, and reactivity towards electrophiles/nucleophiles. imperial.ac.uk | To tune the reactivity for specific transformations and optimize interactions with biological targets. |
| Steric Effects | Governs access to the nitrogen lone pair and adjacent C-H bonds, influencing reaction rates and selectivity. nih.gov | To control regioselectivity in functionalization reactions and modulate binding affinity. nih.gov |
| Fluorine Position | Alters the electronic landscape of the ring and can influence metabolic stability and binding interactions. nih.gov | To exploit the unique properties of fluorine for applications in medicinal chemistry and materials science. |
Integration with Automated Synthesis and Flow Chemistry Techniques
To accelerate the discovery and optimization of new pyridine derivatives, future research will increasingly integrate automated synthesis platforms and flow chemistry techniques. researchgate.netresearchgate.net Automated systems, which can perform reactions, work-ups, and purifications with minimal human intervention, allow for the rapid generation of compound libraries for high-throughput screening. researchgate.netnih.gov
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers several advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and easier scalability. beilstein-journals.orgsci-hub.seresearchgate.net The synthesis of pyridine derivatives has been successfully demonstrated using microwave-assisted flow reactors, which can significantly shorten reaction times and improve yields. beilstein-journals.orgsci-hub.se The integration of these technologies will be crucial for efficiently exploring the vast chemical space around the this compound scaffold and translating laboratory discoveries into large-scale production. acsgcipr.org
| Technology | Key Benefits for Pyridine Synthesis | Future Outlook |
| Automated Synthesis | High-throughput library generation, rapid screening of reaction conditions. researchgate.netresearchgate.net | Development of standardized, capsule-based systems for on-demand synthesis of diverse heterocycles. nih.govyoutube.com |
| Flow Chemistry | Improved safety, precise reaction control, scalability, faster reactions. beilstein-journals.orgsci-hub.seacs.org | Multi-step continuous flow synthesis of complex pyridine-containing molecules without intermediate isolation. researchgate.netakjournals.com |
Q & A
What are the optimal synthetic routes for 2-(Bromomethyl)-3-fluoro-6-methylpyridine, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves bromination and fluorination of a pyridine precursor. A common approach is halogen exchange or direct substitution on a pre-functionalized pyridine ring. For example, bromomethylation of 3-fluoro-6-methylpyridine derivatives using brominating agents like or in the presence of radical initiators (e.g., AIBN) can introduce the bromomethyl group. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or DCM) significantly affect reaction efficiency and byproduct formation .
Key Considerations:
- Catalyst Selection: Use of Lewis acids (e.g., ) may enhance regioselectivity.
- Purification: Column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product from unreacted starting materials.
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Methodological Answer:
A combination of spectroscopic and computational methods is essential:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak () with isotopic patterns matching bromine.
- Computational Studies: DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and charge distribution, aiding in understanding reactivity .
What strategies mitigate competing side reactions during bromomethylation of fluorinated pyridines?
Level: Advanced
Methodological Answer:
Competing reactions like over-bromination or ring-opening can be minimized by:
- Controlled Stoichiometry: Limiting brominating agents to 1.1–1.3 equivalents reduces polybromination.
- Temperature Gradients: Gradual heating (e.g., 50°C → 70°C) suppresses radical chain termination.
- Protecting Groups: Temporarily blocking reactive sites (e.g., using silyl ethers) prior to bromomethylation improves selectivity .
Case Study: In a reported protocol, using in acetic acid at 60°C resulted in 85% yield with <5% di-brominated byproducts .
How do solvent polarity and temperature affect the stability of this compound during storage?
Level: Advanced
Methodological Answer:
The compound’s stability is highly sensitive to environmental conditions:
- Solvent Effects: Non-polar solvents (e.g., hexane) reduce hydrolysis of the bromomethyl group compared to polar solvents (e.g., acetone).
- Temperature: Storage at -20°C in amber vials under inert gas (N2/Ar) prevents thermal decomposition and light-induced degradation.
- Degradation Pathways: LC-MS monitoring reveals hydrolysis to 3-fluoro-6-methylpyridine methanol under humid conditions .
What are the challenges in achieving regioselective functionalization of this compound for drug discovery applications?
Level: Advanced
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing fluorine atom directs incoming electrophiles to the para position (C-5), but steric hindrance from the bromomethyl group (C-2) can alter reactivity.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids requires precise Pd catalyst selection (e.g., ) to avoid homocoupling .
Example: A study achieved 70% yield in C-5 nitration using at 0°C, leveraging the fluorine atom’s meta-directing effect .
How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
Contradictions often arise from solvent/base interactions:
- SN2 vs. SN1 Mechanisms: Polar aprotic solvents (e.g., DMSO) favor SN2 pathways, while protic solvents (e.g., EtOH) may lead to carbocation intermediates (SN1). Kinetic studies via NMR can distinguish mechanisms.
- Base Sensitivity: Strong bases (e.g., NaOH) may deprotonate the pyridine ring, altering reactivity. Using milder bases (e.g., K2CO3) in THF preserves the core structure .
What advanced applications does this compound have in synthesizing bioactive molecules?
Level: Advanced
Methodological Answer:
The compound serves as a versatile intermediate:
- Anticancer Agents: Coupling with thiourea derivatives generates pyridine-based kinase inhibitors.
- PET Tracers: -labeling via halogen exchange enables imaging probe development.
Case Study: A 2024 study reported its use in synthesizing a fluorinated analog of crizotinib, showing enhanced blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
